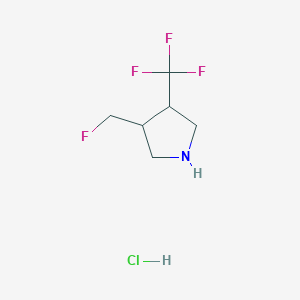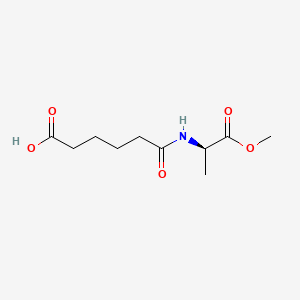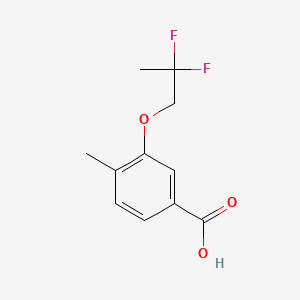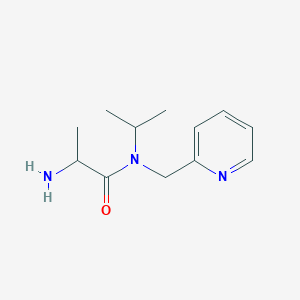![molecular formula C38H42F12N8P2Ru B14776828 acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with acetonitrile, a pyridine derivative, and hexafluorophosphate anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium(III) chloride hydrate (RuCl3·xH2O) as the starting material. The reaction is carried out in the presence of acetonitrile and the pyridine derivative, followed by the addition of hexafluorophosphate salts to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve the desired product quality.
化学反应分析
Types of Reactions
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of acetonitrile and other ligands.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the exchange of ligands, leading to new ruthenium complexes with different properties .
科学研究应用
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate has several scientific research applications:
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Photochemistry: It is used in photochemical studies to understand light-induced electron transfer processes and develop new photochemical devices.
作用机制
The mechanism of action of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate involves the coordination of ligands to the ruthenium center, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, leading to the desired chemical reaction .
相似化合物的比较
Similar Compounds
Ruthenium(III)–pyridine complex: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Ruthenium(II)–bipyridine complex: Another related compound with bipyridine ligands, often used in photochemical and electrochemical studies.
Ruthenium(III) acetylacetonate: A well-known ruthenium complex used in various catalytic applications.
Uniqueness
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is unique due to its specific combination of ligands, which impart distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .
属性
分子式 |
C38H42F12N8P2Ru |
|---|---|
分子量 |
1001.8 g/mol |
IUPAC 名称 |
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate |
InChI |
InChI=1S/2C17H18N3.2C2H3N.2F6P.Ru/c2*1-13-10-14(2)17(15(3)11-13)20-9-8-19(12-20)16-6-4-5-7-18-16;2*1-2-3;2*1-7(2,3,4,5)6;/h2*4-12H,1-3H3;2*1H3;;;/q2*-1;;;2*-1;+4 |
InChI 键 |
YKHARCFAMZXPKH-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC#N.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)


